molecular formula C14H19NO5 B14127567 N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-valine CAS No. 4125-82-0

N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-valine

Cat. No.: B14127567
CAS No.: 4125-82-0
M. Wt: 281.30 g/mol
InChI Key: NMAJDLJLKBSQHN-LBPRGKRZSA-N
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Description

N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-valine is a derivative of the amino acid valine It is characterized by the presence of a methoxyphenyl group attached to the valine molecule through a methoxycarbonyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-valine typically involves the protection of the amino group of valine using a methoxycarbonyl group. This can be achieved through the reaction of valine with 4-methoxyphenyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages such as recrystallization or chromatography to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-valine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-valine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-valine involves its interaction with specific molecular targets. The methoxycarbonyl group can act as a protecting group, preventing unwanted reactions at the amino group of valine. This allows for selective reactions at other sites on the molecule. The pathways involved in its action include nucleophilic substitution and oxidation-reduction reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-valine is unique due to its specific methoxycarbonyl protecting group, which provides distinct reactivity and stability compared to other similar compounds. This makes it particularly useful in selective synthesis and as a model compound in research .

Properties

CAS No.

4125-82-0

Molecular Formula

C14H19NO5

Molecular Weight

281.30 g/mol

IUPAC Name

(2S)-2-[(4-methoxyphenyl)methoxycarbonylamino]-3-methylbutanoic acid

InChI

InChI=1S/C14H19NO5/c1-9(2)12(13(16)17)15-14(18)20-8-10-4-6-11(19-3)7-5-10/h4-7,9,12H,8H2,1-3H3,(H,15,18)(H,16,17)/t12-/m0/s1

InChI Key

NMAJDLJLKBSQHN-LBPRGKRZSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)OCC1=CC=C(C=C1)OC

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)OCC1=CC=C(C=C1)OC

Origin of Product

United States

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